

# spectral data for 6-bromo-2-chloroquinazolin-4(3H)-one

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## Compound of Interest

**Compound Name:** 6-Bromo-2-chloroquinazolin-4(3H)-one

**Cat. No.:** B069267

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An in-depth analysis of the spectral data for the compound **6-bromo-2-chloroquinazolin-4(3H)-one** is crucial for its unambiguous identification and characterization. This technical guide provides a comprehensive overview of its expected spectral characteristics based on available data for structurally related compounds, outlines detailed experimental protocols for its analysis, and visualizes key workflows and relationships to support researchers and drug development professionals.

Quinazolinone derivatives are a significant class of N-containing heterocyclic compounds that are widely recognized for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As such, **6-bromo-2-chloroquinazolin-4(3H)-one** serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.<sup>[1][2]</sup> Accurate spectral characterization is the cornerstone of its use in further chemical synthesis and drug discovery.

## Spectral Data Analysis

While a complete public dataset for **6-bromo-2-chloroquinazolin-4(3H)-one** is not available, the following tables summarize the expected spectral data based on the analysis of structurally similar quinazolinone derivatives and fundamental spectroscopic principles.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d<sub>6</sub>, Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~12.5	Singlet (broad)	1H	N-H (amide)
~8.0	Doublet	1H	H-5
~7.8	Doublet of Doublets	1H	H-7
~7.5	Doublet	1H	H-8

Note: The chemical shifts are estimations based on analogous structures. The aromatic protons on the quinazolinone core are expected to show distinct splitting patterns due to their coupling.

## $^{13}\text{C}$ NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d<sub>6</sub>, Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~170	C=O (C-4)
~155	C-Cl (C-2)
~148	C-8a
~136	C-7
~128	C-5
~122	C-4a
~120	C-8
~118	C-Br (C-6)

Note: The assignments are based on known chemical shift ranges for quinazolinone scaffolds.  
[2]

## Mass Spectrometry (MS) Data

The mass spectrum of **6-bromo-2-chloroquinazolin-4(3H)-one** is expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

m/z (mass-to-charge)	Isotopic Peak	Relative Intensity
~259.9	[M] <sup>+</sup>	~75%
~261.9	[M+2] <sup>+</sup>	~100%
~263.9	[M+4] <sup>+</sup>	~25%

Note: The presence of one bromine atom (isotopes <sup>79</sup>Br and <sup>81</sup>Br in ~1:1 ratio) and one chlorine atom (isotopes <sup>35</sup>Cl and <sup>37</sup>Cl in ~3:1 ratio) results in a distinctive [M]<sup>+</sup>, [M+2]<sup>+</sup>, and [M+4]<sup>+</sup> pattern.<sup>[3]</sup> The predicted monoisotopic mass for a related methylated structure, 6-bromo-2-chloro-3-methylquinazolin-4-one, is 271.9352 Da.<sup>[4]</sup>

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Vibration Type
3200-3000	N-H stretching
~1680	C=O stretching (amide)
~1610	C=N stretching
~1590, ~1480	C=C stretching (aromatic)
800-600	C-Br stretching
750-550	C-Cl stretching

Note: The IR spectrum will be characterized by a strong carbonyl absorption and bands corresponding to the carbon-halogen bonds.<sup>[5]</sup>

## Experimental Protocols

The following protocols describe the general procedures for the synthesis and spectral characterization of **6-bromo-2-chloroquinazolin-4(3H)-one**.

## Synthesis Protocol

The synthesis of the target compound can be achieved from 5-bromoanthranilic acid. This involves a cyclization reaction to form the quinazolinone ring system.

- Reaction Setup: In a round-bottom flask, 5-bromoanthranilic acid is dissolved in a suitable solvent like pyridine.[\[1\]](#)
- Acylation: An acylating agent, such as chloroacetyl chloride, is added dropwise to the solution at room temperature.
- Cyclization: The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the quinazolinone ring.
- Workup: After cooling, the reaction mixture is poured into cold water to precipitate the crude product.
- Purification: The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield pure **6-bromo-2-chloroquinazolin-4(3H)-one**.

## Spectroscopic Characterization Protocol

- NMR Spectroscopy:
  - Prepare a ~5-10 mg sample of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
  - Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra using a 400 MHz or higher field NMR spectrometer.
  - Process the data to determine chemical shifts, multiplicities, and integration.
- Mass Spectrometry:
  - Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
  - Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the molecular ion peaks and their isotopic distribution.

- IR Spectroscopy:
  - Prepare a solid sample of the compound as a KBr (potassium bromide) pellet or use an ATR (Attenuated Total Reflectance) accessory.
  - Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

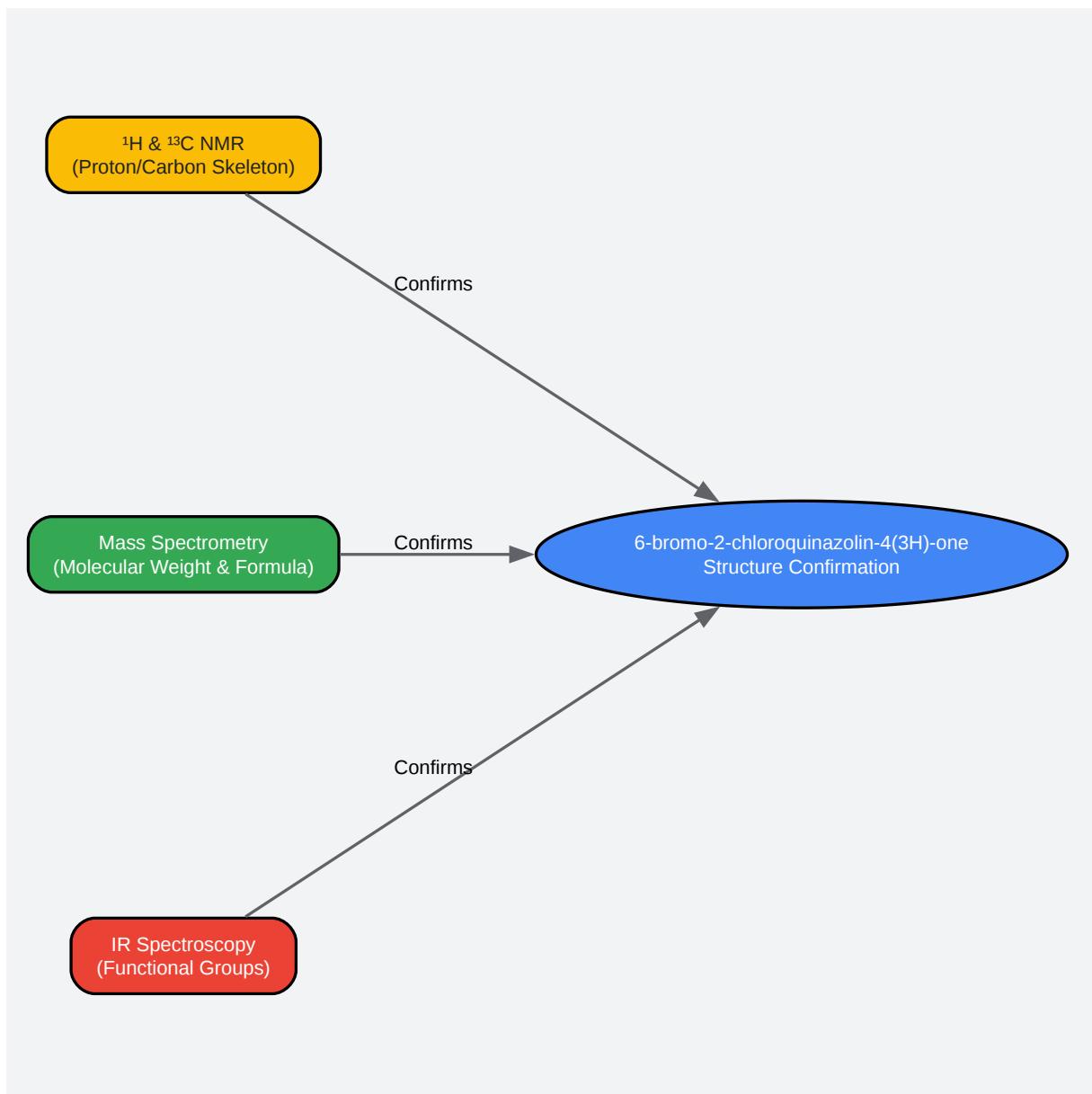
## Visualizations

The following diagrams illustrate the experimental workflow, the logical relationship of the spectral data, and a potential signaling pathway relevant to this class of compounds.

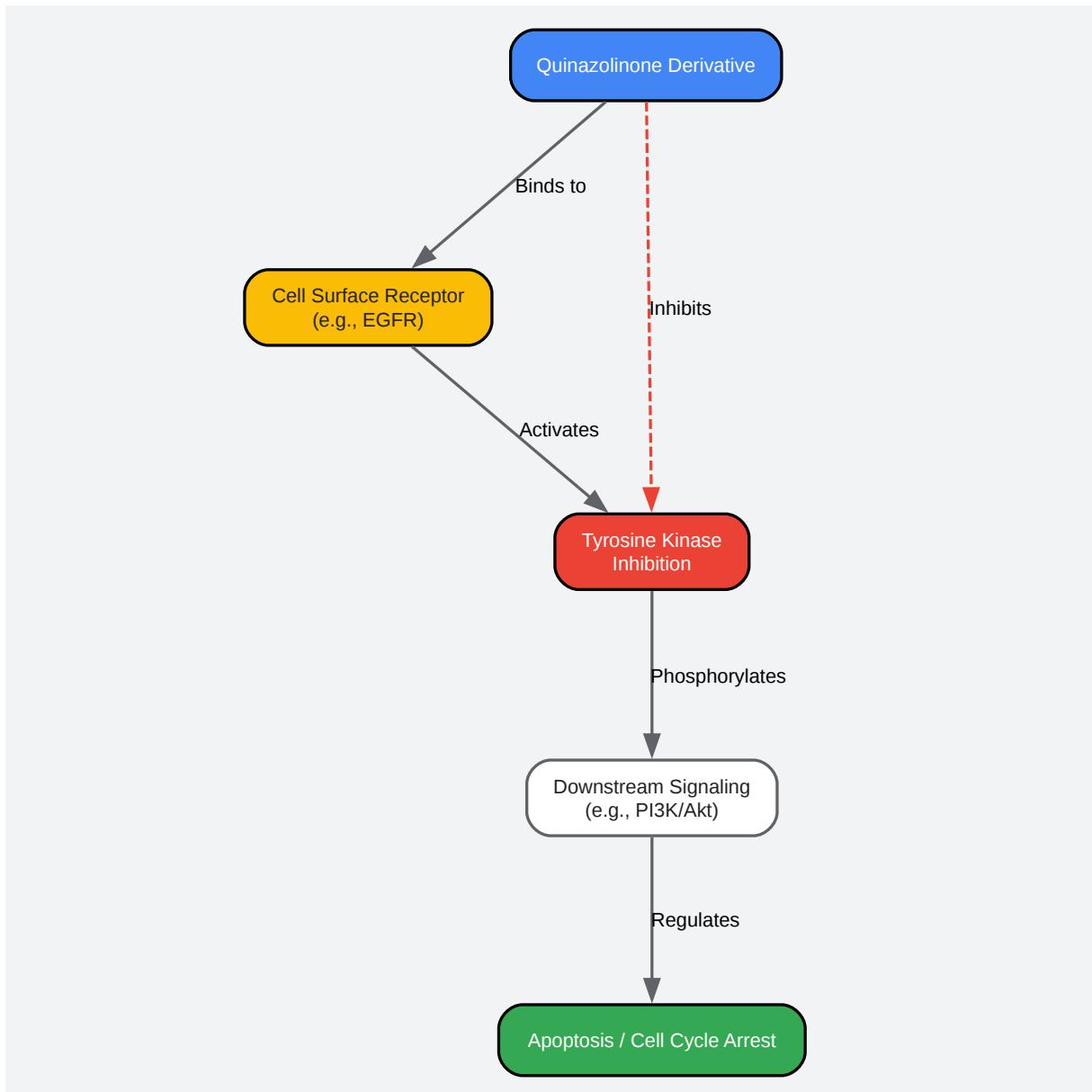


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Caption: Experimental workflow for synthesis and characterization.

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Caption: Logical relationship of spectral data for structure confirmation.



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